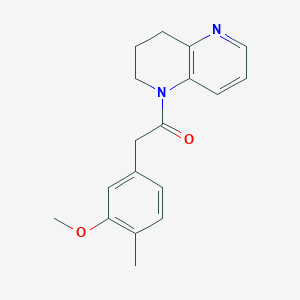
(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone, also known as DPM, is a chemical compound that has gained significant attention in the field of scientific research. DPM is a morpholinyl pyrazole derivative that has been identified as a potential candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the development and progression of diseases. (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and protein kinase C (PKC).
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has several advantages for lab experiments, including its high potency and selectivity, as well as its low toxicity. However, (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone.
Orientations Futures
There are several potential future directions for (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone research. One area of interest is the development of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential applications of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone involves the reaction of 4-morpholinyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a catalyst. The reaction yields (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone, which is further purified by recrystallization.
Applications De Recherche Scientifique
(1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been identified as a promising candidate for the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. (1,5-Dimethylpyrazol-4-yl)-morpholin-4-ylmethanone has been found to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-9(7-11-12(8)2)10(14)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUWKJYSFWVVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)



![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)